(3-Nitro-4-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone
Overview
Description
(3-Nitro-4-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone is a chemical compound with the molecular formula C12H14N2O3 It is characterized by the presence of a nitro group and two pyrrolidine rings attached to a phenyl ring
Scientific Research Applications
Synthesis and Characterization of Novel Polyimides
Novel pyridine-containing polyimides were synthesized, demonstrating the utility of nitro displacement in creating materials with good thermal stability and outstanding mechanical properties. These polyimides show potential in applications requiring strong, flexible materials with low dielectric constants (Wang et al., 2006).
Nitropyridines Synthesis
The synthesis of previously unknown 1,4-dihydropyridines showcases the broad application of nitro compounds in creating structures with potential pharmaceutical applications (Sagitullina et al., 2002).
Catalytic Synthesis of Pyridine Derivatives
A catalytic method for synthesizing 4-hydroxy-3-benzoylpyridin-2(1H)-one derivatives indicates the versatility of pyrrolidine in facilitating chemical transformations, highlighting its importance in synthetic organic chemistry (Li et al., 2023).
Molecular Ground State of Pyridine-based Nitronyl Nitroxide Biradicals
Study on pyridine-based biradicals provides insights into the electronic properties and potential applications of nitronyl nitroxide biradicals in magnetic materials and molecular electronics (Rajadurai et al., 2003).
[3+2] Cycloaddition Chemistry
Exploration of [3+2] cycloaddition reactions involving N-methyl azomethine ylide and nitropropenes expands the toolbox for synthesizing pyrrolidines, compounds of interest in pharmaceuticals and agrochemicals (Żmigrodzka et al., 2022).
X-ray Photoelectron Spectroscopy of Adsorption on Metals
Investigations into the adsorption of aromatic compounds, including nitrobenzene, on metal surfaces using X-ray photoelectron spectroscopy provide valuable information for understanding surface chemistry and catalysis (Kishi et al., 1979).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitro-4-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone typically involves the nitration of a suitable precursor followed by the introduction of pyrrolidine groups. One common method involves the nitration of 4-pyrrolidin-1-ylphenylmethanone using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then subjected to a substitution reaction with pyrrolidine under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: (3-Nitro-4-pyrrolidin-1-ylphenyl
Properties
IUPAC Name |
(3-nitro-4-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-15(17-9-3-4-10-17)12-5-6-13(14(11-12)18(20)21)16-7-1-2-8-16/h5-6,11H,1-4,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVAJDYDZFWWOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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